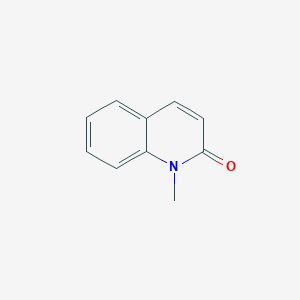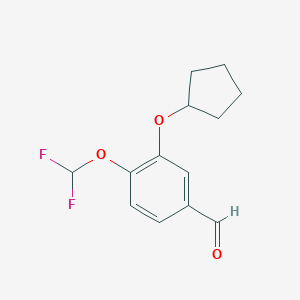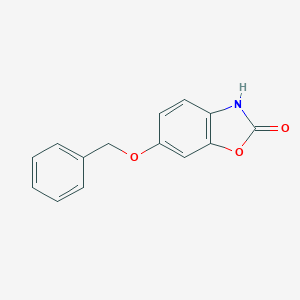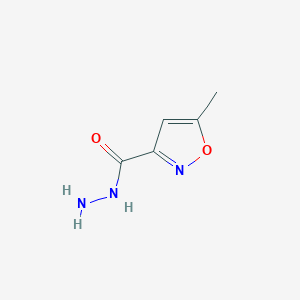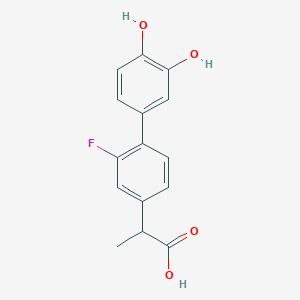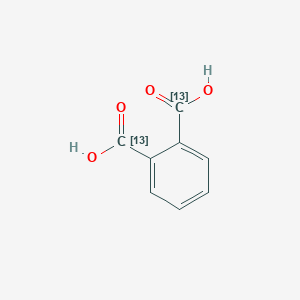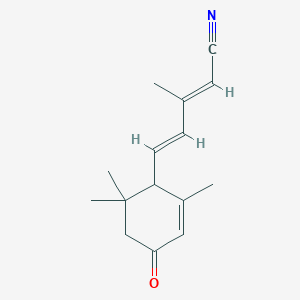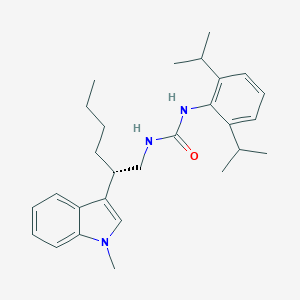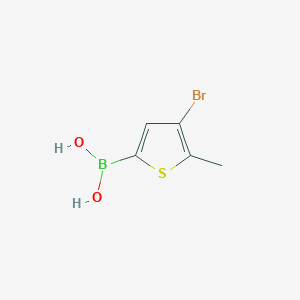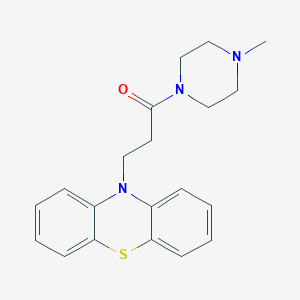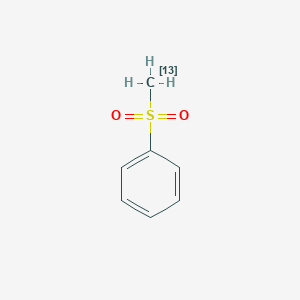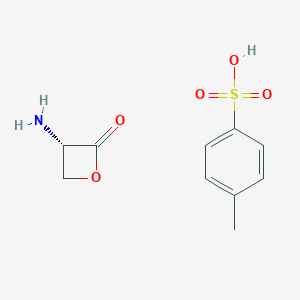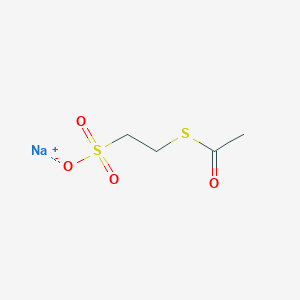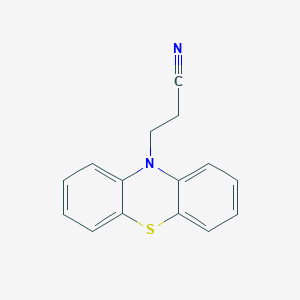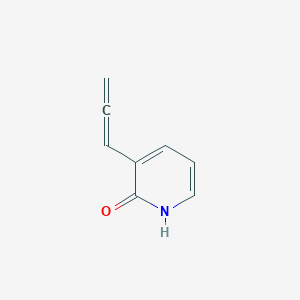
3-propa-1,2-dienyl-1H-pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-propa-1,2-dienyl-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of pyridinones, which are known for their diverse biological activities. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one makes it a promising candidate for various research applications, including drug discovery, biochemistry, and molecular biology.
Wirkmechanismus
The mechanism of action of 3-propa-1,2-dienyl-1H-pyridin-2-one involves the inhibition of various biological targets such as enzymes and receptors. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the degradation of acetylcholine in the brain. The inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning.
Biochemische Und Physiologische Effekte
3-propa-1,2-dienyl-1H-pyridin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant and anti-inflammatory properties, which could be beneficial in the treatment of various diseases such as cancer and neurodegenerative disorders. In vivo studies have shown that this compound has neuroprotective effects and could be beneficial in the treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-propa-1,2-dienyl-1H-pyridin-2-one in lab experiments is its unique structure, which allows it to interact with various biological targets. This compound is also relatively easy to synthesize and purify, making it a cost-effective option for scientific research. However, one of the limitations of using this compound is its potential toxicity, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3-propa-1,2-dienyl-1H-pyridin-2-one. One of the major areas of research is the development of new drugs based on this compound. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one makes it a promising candidate for the development of drugs for various diseases such as cancer and neurodegenerative disorders. Another area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to understand how this compound interacts with various biological targets and how it could be optimized for specific applications.
In conclusion, 3-propa-1,2-dienyl-1H-pyridin-2-one is a promising compound for scientific research. Its unique structure and diverse biological activities make it a potential candidate for various applications such as drug discovery, biochemistry, and molecular biology. Further research is needed to fully understand the potential of this compound and to develop new drugs based on its structure.
Synthesemethoden
The synthesis of 3-propa-1,2-dienyl-1H-pyridin-2-one involves the reaction of pyridine-2,6-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to yield high purity and yield of 3-propa-1,2-dienyl-1H-pyridin-2-one.
Wissenschaftliche Forschungsanwendungen
3-propa-1,2-dienyl-1H-pyridin-2-one has been extensively studied for its potential applications in scientific research. One of the major research areas is drug discovery, where this compound has shown promising results as a potential lead compound for the development of new drugs. The unique structure of 3-propa-1,2-dienyl-1H-pyridin-2-one allows it to interact with various biological targets, including enzymes, receptors, and proteins.
Eigenschaften
CAS-Nummer |
154012-62-1 |
|---|---|
Produktname |
3-propa-1,2-dienyl-1H-pyridin-2-one |
Molekularformel |
C8H7NO |
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
(3E)-3-prop-2-enylidenepyridin-2-one |
InChI |
InChI=1S/C8H7NO/c1-2-4-7-5-3-6-9-8(7)10/h2-6H,1H2/b7-4+ |
InChI-Schlüssel |
IEGANOZEJOITLQ-UHFFFAOYSA-N |
Isomerische SMILES |
C=C=CC1=CC=CNC1=O |
SMILES |
C=CC=C1C=CC=NC1=O |
Kanonische SMILES |
C=C=CC1=CC=CNC1=O |
Synonyme |
2(1H)-Pyridinone, 3-(1,2-propadienyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



